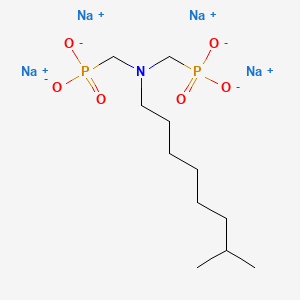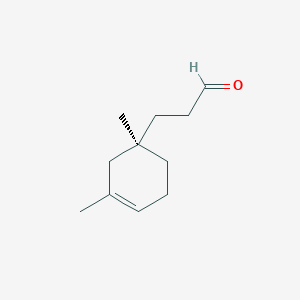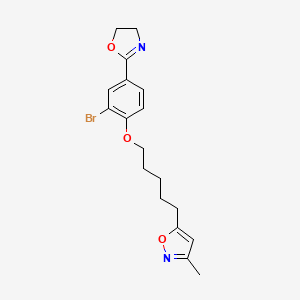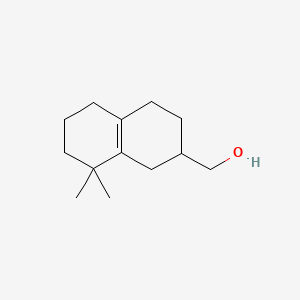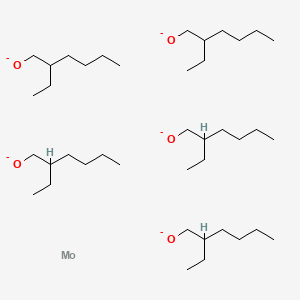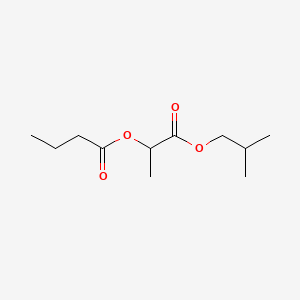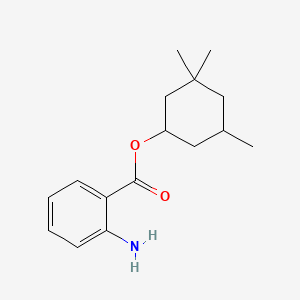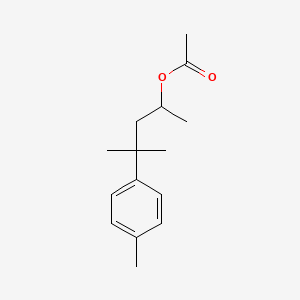
Citric acid, (144H)-praseodymium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Citric acid, (144H)-praseodymium salt is a compound formed by the combination of citric acid and praseodymium ions Citric acid is a weak organic acid commonly found in citrus fruits, while praseodymium is a rare earth metal
准备方法
Synthetic Routes and Reaction Conditions
The preparation of citric acid, (144H)-praseodymium salt typically involves the reaction of citric acid with praseodymium salts. One common method is to dissolve citric acid in water and then add a praseodymium salt, such as praseodymium nitrate or praseodymium chloride, under controlled conditions. The reaction is usually carried out at room temperature, and the resulting solution is then evaporated to obtain the solid this compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where citric acid and praseodymium salts are mixed under controlled conditions. The solution is then concentrated and crystallized to obtain the final product. The purity and yield of the compound can be optimized by adjusting the reaction parameters and purification steps.
化学反应分析
Types of Reactions
Citric acid, (144H)-praseodymium salt can undergo various chemical reactions, including:
Complexation Reactions: The praseodymium ion can form complexes with other ligands, altering the properties of the compound.
Redox Reactions: The praseodymium ion can participate in oxidation-reduction reactions, changing its oxidation state.
Substitution Reactions: The praseodymium ion can be replaced by other metal ions in the compound.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or hydrazine.
Complexing Agents: Such as ethylenediaminetetraacetic acid (EDTA) or other chelating agents.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, complexation reactions may yield various praseodymium complexes, while redox reactions may result in different oxidation states of praseodymium.
科学研究应用
Citric acid, (144H)-praseodymium salt has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions and as a precursor for the synthesis of other praseodymium compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent.
Industry: Used in the production of advanced materials, such as praseodymium-doped ceramics and glasses.
作用机制
The mechanism of action of citric acid, (144H)-praseodymium salt involves the interaction of praseodymium ions with various molecular targets. Praseodymium ions can bind to proteins, nucleic acids, and other biomolecules, affecting their structure and function. The specific pathways and molecular targets involved depend on the context of the application and the specific properties of the compound.
相似化合物的比较
Similar Compounds
Similar compounds to citric acid, (144H)-praseodymium salt include other metal-citrate complexes, such as:
- Citric acid, (144H)-lanthanum salt
- Citric acid, (144H)-neodymium salt
- Citric acid, (144H)-samarium salt
Uniqueness
This compound is unique due to the specific properties of praseodymium, such as its magnetic and optical characteristics. These properties make it particularly useful in applications requiring specific magnetic or optical features, distinguishing it from other metal-citrate complexes.
属性
CAS 编号 |
59885-87-9 |
|---|---|
分子式 |
C6H5O7Pr |
分子量 |
333.01 g/mol |
IUPAC 名称 |
2-hydroxypropane-1,2,3-tricarboxylate;praseodymium-144(3+) |
InChI |
InChI=1S/C6H8O7.Pr/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3/i;1+3 |
InChI 键 |
ILDVMIWBPUFFJT-GJNDDOAHSA-K |
手性 SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[144Pr+3] |
规范 SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Pr+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


